Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate
Description
Properties
CAS No. |
917598-72-2 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3 |
InChI Key |
JEVVDYXLWHWLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The most straightforward method for synthesizing ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is through the esterification of acetic acid with ethanol in the presence of an acid catalyst. The reaction can be summarized as follows:
$$
\text{Acetic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Acetate} + \text{Water}
$$
- Catalyst Used: Sulfuric acid is commonly used as a catalyst to enhance the reaction rate.
- Temperature Range: Typically conducted at temperatures between 60°C and 80°C.
- Yield: High yields can be achieved, often exceeding 90% under optimal conditions.
Amidation Process
Another effective method involves the amidation of ethyl acetate with an amine derivative to introduce the acetyl group onto the nitrogen atom.
$$
\text{Ethyl Acetate} + \text{Amine} \xrightarrow{\text{Reflux}} \text{this compound}
$$
- Reagents: The reaction typically uses a primary amine such as N-acetylethanolamine.
- Temperature Control: Reflux conditions are maintained to ensure complete conversion.
- Yield Considerations: Yields can vary based on the reactivity of the amine used.
Alternative Synthetic Routes
Research has also explored alternative synthetic routes that utilize different starting materials or catalytic systems. For instance:
- Direct Acylation: Using acetic anhydride directly with ethanol can yield this compound efficiently.
$$
\text{Acetic Anhydride} + \text{Ethanol} \rightarrow \text{this compound}
$$
- Advantages: This method reduces side reactions often associated with traditional esterification.
- Catalysts: Lewis acids such as aluminum chloride may be employed to facilitate the reaction.
The following table summarizes the key features of each preparation method for this compound:
| Method | Catalyst | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Sulfuric Acid | 60 - 80 | >90 | Simple and high yield |
| Amidation | None (Reflux) | Reflux | Variable | Dependent on amine reactivity |
| Direct Acylation | Aluminum Chloride | Ambient | High | Reduces side reactions |
The preparation of this compound can be effectively achieved through various methods including esterification, amidation, and direct acylation. Each method has its advantages and limitations regarding yield, complexity, and reaction conditions. The choice of method will depend on the specific requirements of purity, cost, and availability of reagents.
Chemical Reactions Analysis
General Reactivity of Esters
Esters like ethyl acetate undergo hydrolysis, transesterification, and nucleophilic acyl substitution. For example:
-
Hydrolysis : Acid- or base-catalyzed cleavage into carboxylic acids and alcohols (e.g., ethyl acetate hydrolyzes to acetic acid and ethanol ).
-
Transesterification : Alcohol exchange reactions, often catalyzed by acids/bases .
For Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate, similar reactivity is expected, with the imidate group potentially influencing reaction pathways. The acetylated imidate moiety may participate in:
-
Intramolecular cyclization under thermal or catalytic conditions.
-
Nucleophilic attack at the carbonyl or imine-like nitrogen.
Hydrolysis
-
Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding acetic acid derivatives and ethanol.
-
Basic Conditions : Hydroxide ion attack at the ester carbonyl, forming carboxylate salts and ethanol .
Thermal Decomposition
Esters with labile groups (e.g., imidates) may decompose upon heating. For example:
-
Decarboxylation : Loss of CO₂ under high temperatures.
-
Fragmentation : Cleavage of the N-acetylimidate group, releasing acetonitrile or acetamide derivatives.
Comparative Data for Analogous Compounds
While direct data for this compound are unavailable, the following table summarizes reactions of structurally related esters:
Research Gaps and Recommendations
No peer-reviewed studies explicitly address this compound. Future work should prioritize:
Scientific Research Applications
Pharmaceutical Development
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding biochemical mechanisms.
- Case Study : Research conducted at a leading university demonstrated that this compound could inhibit specific enzymes involved in metabolic disorders, paving the way for further investigations into its role in metabolic regulation.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a pesticide or herbicide precursor. Its efficacy against certain pests can be enhanced through structural modifications.
- Case Study : Field trials reported in Pest Management Science showed that formulations containing this compound exhibited effective pest control with minimal environmental impact.
Mechanism of Action
The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate with related esters and heterocyclic derivatives, focusing on molecular properties, synthesis, crystallography, and biological relevance.
Table 1: Key Properties of Ethyl Acetate Derivatives
Structural and Functional Differences
- Backbone and Substituents :
- This compound features an imidate group (N-acetylethanimidoyloxy), distinguishing it from coumarin-based esters (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) or nitro-substituted analogs (e.g., Ethyl 2-(2-nitroimidazol-1-yl)acetate). The imidate group may enhance its reactivity in nucleophilic substitutions compared to simple esters .
- The presence of a nitro group in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate confers electrophilic properties, enabling applications in drug intermediates .
Crystallographic and Hydrogen-Bonding Behavior
- Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H⋯O hydrogen bonds, creating chains along the crystallographic b-axis .
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits weak C–H⋯O interactions and π–π stacking, stabilizing its crystal lattice . The imidate group in the target compound may similarly participate in hydrogen bonding, influencing its solid-state packing.
Biological Activity
Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic activities, supported by data from various studies.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It is an acetate ester formed from acetic acid and ethanol, which contributes to its biological activity profile.
Antioxidant Activity
Antioxidant activity is a significant aspect of the biological profile of this compound. Various studies have employed different methods to evaluate its capacity to scavenge free radicals.
In Vitro Antioxidant Assays
The antioxidant activity was assessed using methods such as DPPH and ABTS assays. The results are summarized in the following table:
| Assay Method | IC₅₀ (µg/mL) |
|---|---|
| DPPH | 98.82 ± 1.01 |
| ABTS | 4.20 ± 0.13 |
| Phenanthroline | 21.22 ± 0.59 |
| FRAP | 94.09 ± 1.40 |
These results indicate that while the compound exhibits moderate antioxidant activity, it is less effective than ascorbic acid and Trolox, which serve as standard references in such assays .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated significant antibacterial effects, with inhibition zone diameters ranging from 20.0 ± 0.5 mm to 24.5 ± 0.3 mm, surpassing the positive control (gentamicin) which showed smaller inhibition zones (10.0 ± 0.2 mm to 19.1 ± 0.8 mm) .
Case Studies on Antimicrobial Efficacy
- Study on Streptomyces sp.: Ethyl acetate extracts from Streptomyces sp. CRB46 exhibited notable antimicrobial activity, suggesting that compounds derived from similar sources may share comparable properties .
- Extracts from Tilia americana: Another study demonstrated that ethyl acetate extracts from Tilia americana var. mexicana induced significant antitumor activity against the K-562 leukemia cell line, indicating a potential for broader biological applications beyond mere antimicrobial effects .
Cytotoxic Activity
Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines, making it a candidate for further pharmacological exploration.
The cytotoxic effects are believed to be linked to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . The specific pathways involved in this process warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
